molecular formula C14H18Cl2N2O B5821262 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide

2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5821262
M. Wt: 301.2 g/mol
InChI Key: USSRCFOKQFFZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a piperidine ring attached via an ethyl chain to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 2-(piperidin-1-yl)ethylamine.

    Amide Formation: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of 2-(piperidin-1-yl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce 2,5-dichlorobenzoic acid and 2-(piperidin-1-yl)ethylamine.

Scientific Research Applications

2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and cellular pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidine moiety

Properties

IUPAC Name

2,5-dichloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-11-4-5-13(16)12(10-11)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSRCFOKQFFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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